Tert-butyl 2-amino-6-azabicyclo[3.2.1]octane-6-carboxylate
Description
Properties
IUPAC Name |
tert-butyl 2-amino-6-azabicyclo[3.2.1]octane-6-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O2/c1-12(2,3)16-11(15)14-7-8-6-9(14)4-5-10(8)13/h8-10H,4-7,13H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYSRAGCGOQPDAF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2CC1CCC2N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1824508-58-8 | |
| Record name | tert-butyl 2-amino-6-azabicyclo[3.2.1]octane-6-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-amino-6-azabicyclo[3.2.1]octane-6-carboxylate typically involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold. This process often starts with an acyclic starting material that contains the necessary stereochemical information for the formation of the bicyclic structure . The reaction conditions usually involve the use of specific catalysts and reagents to achieve the desired stereochemical control.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 2-amino-6-azabicyclo[3.2.1]octane-6-carboxylate undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield ketones or aldehydes, while reduction reactions may produce alcohols or amines .
Scientific Research Applications
Tert-butyl 2-amino-6-azabicyclo[3.2.1]octane-6-carboxylate has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential interactions with biological targets, such as receptors and enzymes.
Medicine: It is investigated for its potential therapeutic properties, including its role in drug development.
Industry: The compound is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of tert-butyl 2-amino-6-azabicyclo[3.2.1]octane-6-carboxylate involves its interaction with specific molecular targets, such as receptors and enzymes. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved in these interactions are still under investigation, but they are believed to involve complex biochemical processes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares tert-butyl 2-amino-6-azabicyclo[3.2.1]octane-6-carboxylate with analogous bicyclic and spirocyclic derivatives, focusing on molecular features, reactivity, and applications.
Detailed Analysis of Structural and Functional Differences
Positional Isomerism: The 2-amino vs. 3-amino substitution ( vs. 5) alters steric and electronic environments, impacting binding affinity in drug-receptor interactions.
Functional Group Variants: Ketone (3-oxo): The absence of an amino group in the 3-oxo analog () eliminates basicity but introduces a reactive ketone for condensations or reductions .
Diazabicyclo Systems :
- The 3,6-diaza variant (–12) introduces an additional nitrogen, enhancing hydrogen-bonding capacity and metal-coordination ability, making it valuable in catalysis .
Spiro vs. Bicyclo Systems :
- Compounds like tert-butyl 2-formyl-6-azaspiro[3.4]octane-6-carboxylate () adopt spiro architectures, which impose distinct conformational constraints compared to bicyclic systems .
Biological Activity
Tert-butyl 2-amino-6-azabicyclo[3.2.1]octane-6-carboxylate (also referred to as compound CID 117050733) is a bicyclic compound that has garnered interest due to its potential biological activities, particularly in the context of neuromodulation and anti-inflammatory effects. This article explores the structural characteristics, biological activities, and relevant research findings associated with this compound.
Structural Characteristics
Molecular Formula : C12H22N2O2
SMILES Representation : CC(C)(C)OC(=O)N1CC2CC1CCC2N
InChIKey : BYSRAGCGOQPDAF-UHFFFAOYSA-N
The compound features a bicyclic structure that is essential for its biological activity, allowing for interactions with various biological targets.
Biological Activity Overview
This compound has been primarily studied for its potential role as an inhibitor of the enzyme N-acylethanolamine-hydrolyzing acid amidase (NAAA). Inhibition of NAAA can lead to increased levels of endogenous palmitoylethanolamide (PEA), which has demonstrated anti-inflammatory and analgesic properties.
The mechanism of action involves the non-covalent inhibition of NAAA, which prevents the degradation of PEA, thus prolonging its beneficial effects at inflamed sites. Research indicates that compounds with similar azabicyclo structures can exhibit significant inhibitory activity against NAAA, suggesting a potential therapeutic application for managing inflammatory conditions.
Inhibitory Activity
A study highlighted the discovery of novel inhibitors featuring azabicyclo[3.2.1]octane cores, which included structural modifications aimed at enhancing pharmacokinetic properties and selectivity towards NAAA. The lead compounds identified in this research displayed low nanomolar IC50 values, indicating potent inhibitory activity.
| Compound | IC50 (μM) | Selectivity |
|---|---|---|
| ARN19689 | 0.042 | High |
| ARN16186 | 0.655 | Moderate |
This table summarizes the inhibitory activity of selected compounds derived from similar structural frameworks.
Case Studies
In a recent study published in Nature Communications, researchers investigated the pharmacological profile of several azabicyclo derivatives, including this compound. The study found that these compounds exhibited not only NAAA inhibition but also selective inhibition towards other enzymes like fatty acid amide hydrolase (FAAH), further supporting their potential therapeutic applications in pain management and inflammation reduction.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for synthesizing tert-butyl 2-amino-6-azabicyclo[3.2.1]octane-6-carboxylate, and how can purity ≥95% be achieved?
- Methodological Answer : The compound is typically synthesized via multi-step reactions involving bicyclic scaffold formation followed by Boc protection. For example, analogous azabicyclo compounds are synthesized using ring-closing metathesis or cycloaddition reactions, with Boc protection introduced via tert-butyl dicarbonate . High purity (≥95%) is achieved through repeated silica gel chromatography using gradients of ethyl acetate/hexane or dichloromethane/methanol, as validated by HPLC retention time alignment and mass spectrometry .
Q. Which analytical techniques are critical for confirming the molecular structure and purity of this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and DEPT-135) is essential for confirming the bicyclic structure and amine/ester functionalities. High-resolution mass spectrometry (HRMS) validates the molecular formula (C₁₂H₂₂N₂O₂, MW 226.32) . Purity is quantified via reverse-phase HPLC with UV detection at 210–254 nm, calibrated against a reference standard .
Q. How can researchers optimize purification to minimize impurities like de-Boc byproducts or unreacted intermediates?
- Methodological Answer : Impurities such as deprotected amines (e.g., free 6-azabicyclo derivatives) or residual starting materials are mitigated using acid-base extraction (e.g., 1M HCl wash to remove unreacted amine) followed by column chromatography. TLC monitoring (Rf ~0.3 in 3:7 ethyl acetate/hexane) ensures intermediate isolation .
Advanced Research Questions
Q. How can researchers address contradictions in spectral data when characterizing stereoisomers of this bicyclic compound?
- Methodological Answer : Stereochemical ambiguities in the bicyclo[3.2.1]octane scaffold require NOESY/ROESY NMR to confirm spatial proximity of protons. For example, coupling constants (J = 8–12 Hz) between axial/equatorial protons distinguish chair vs. boat conformations. Computational modeling (DFT or molecular mechanics) can predict stable conformers for comparison with experimental data .
Q. What strategies are recommended for studying the compound’s stability under varying pH and temperature conditions?
- Methodological Answer : Accelerated stability studies involve incubating the compound in buffers (pH 1–13) at 25°C–60°C. Degradation products (e.g., tert-butanol from Boc cleavage) are monitored via LC-MS. For long-term storage, lyophilization and storage at -20°C under argon are advised to prevent hydrolysis .
Q. How can this compound serve as a precursor in drug discovery, particularly for targeting neurological or antimicrobial pathways?
- Methodological Answer : The 6-azabicyclo[3.2.1]octane core is a rigid scaffold mimicking natural alkaloids, making it valuable for designing kinase inhibitors or GPCR ligands. For example, functionalization at the 2-amino group via reductive amination or Suzuki coupling can generate analogs for high-throughput screening .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
